molecular formula C8H12N2O2 B1352122 2-tert-butyl-1H-imidazole-4-carboxylic acid CAS No. 794495-32-2

2-tert-butyl-1H-imidazole-4-carboxylic acid

Cat. No. B1352122
CAS RN: 794495-32-2
M. Wt: 168.19 g/mol
InChI Key: MUODHXYBEMXMRB-UHFFFAOYSA-N
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Description

“2-tert-butyl-1H-imidazole-4-carboxylic acid” is a chemical compound with the molecular weight of 204.66 . It is also known as 2-(tert-butyl)-1H-imidazole-4-carboxylic acid hydrochloride . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .


Molecular Structure Analysis

The molecular structure of “this compound” consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 119-121 degrees Celsius . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Fluorescent Chemosensors for Ions Detection

Imidazole derivatives have been reported as reversible luminescent sensors for the detection of cyanide and mercury ions. For instance, specific imidazole-based compounds were characterized and shown to sense CN- ions, leading to fluorescence quenching and decreased singlet state lifetime, demonstrating their potential as effective tools for environmental monitoring and safety assessments (Emandi et al., 2018).

Hydrogen Bonding and Molecular Assembly

Research on carbamate derivatives of imidazole has highlighted the intricate interplay of strong and weak hydrogen bonds, contributing to our understanding of molecular assemblies and crystal engineering. These findings can inform the design of new materials with tailored properties for applications in drug delivery systems and nanotechnology (Das et al., 2016).

Antibacterial Activity

Novel imidazole derivatives have been synthesized and evaluated for their antibacterial activity, underscoring the potential of these compounds in the development of new antimicrobial agents. This research contributes to the ongoing search for effective treatments against resistant bacterial strains (Prasad, 2021).

Self-Assembly and Hydrogen Bonding

Studies on the self-assembly directed by NH⋅⋅⋅O hydrogen bonding using imidazole derivatives have led to the development of new layered molecular arrays. These structures are significant for creating sophisticated molecular architectures with potential applications in catalysis and molecular electronics (Armstrong et al., 2002).

Catalytic Applications

Imidazole compounds have been used as catalysts in various chemical reactions, including the alkylation of phenol with tert-butyl alcohol. This research aids in the development of more efficient and environmentally friendly catalytic processes, contributing to the advancement of green chemistry (Zhang et al., 2022).

Safety and Hazards

The safety information for “2-tert-butyl-1H-imidazole-4-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for “2-tert-butyl-1H-imidazole-4-carboxylic acid” and similar compounds could involve further exploration of their broad range of chemical and biological properties . These compounds have become an important synthon in the development of new drugs , and there is a need for the development of a new drug that overcomes the problems of antimicrobial resistance .

properties

IUPAC Name

2-tert-butyl-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)7-9-4-5(10-7)6(11)12/h4H,1-3H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUODHXYBEMXMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388407
Record name 1H-Imidazole-5-carboxylicacid, 2-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

794495-32-2
Record name 1H-Imidazole-5-carboxylicacid, 2-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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